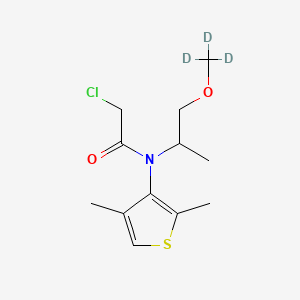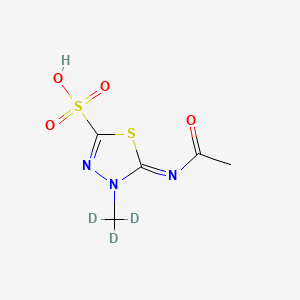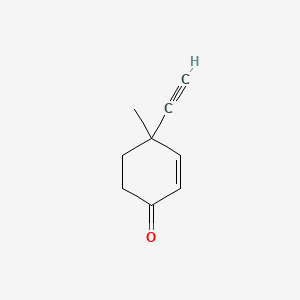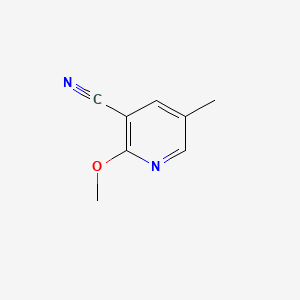
Epanolol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of Epanolol-d5 is C20H18D5N3O4 . The InChI string representation of its structure isInChI=1S/C20H23N3O4/c21-12-16-3-1-2-4-19 (16)27-14-18 (25)13-22-9-10-23-20 (26)11-15-5-7-17 (24)8-6-15/h1-8,18,22,24-25H,9-11,13-14H2, (H,23,26)/i13D2,14D2,18D . Physical And Chemical Properties Analysis
The molecular weight of this compound is 374.45 g/mol . The density is 1.3±0.1 g/cm3 . The boiling point is 689.7±55.0°C at 760 mmHg .Aplicaciones Científicas De Investigación
Pharmacodynamic Aspects and Antianginal Effects
Epanolol, a β-adrenoceptor partial agonist, exhibits selective agonist activity significantly lower than full agonists like isoprenaline. Its pharmacodynamic properties in humans mirror those observed in animal models, showing minimal reductions in resting heart rate, blood pressure, and various cardiac hemodynamic parameters. Epanolol's unique pharmacological profile suggests its potential as an effective antianginal agent, particularly when administered at a dose of 200mg once daily. This dosage is believed to retain selectivity for the β1-adrenoceptor, indicating a promising avenue for therapeutic application in cardiovascular conditions without the common side effects associated with traditional antianginal therapy (J. Harry, 2012).
Bioaccumulation and Environmental Impact
While not directly related to Epanolol-d5, the study of bioaccumulation, as seen in the research on decamethylpentacyclosiloxane (D5), showcases the importance of understanding the environmental impact and bioaccumulation potential of pharmaceutical compounds. Such studies underline the necessity for comprehensive assessments of new drugs to ensure their safe and sustainable use, potentially influencing research and regulatory approaches to the development and approval of medications, including those related to this compound (F. Gobas et al., 2015).
Omega-3 Fatty Acids and Neurodegeneration
Research on omega-3 fatty acids, such as EPA and DHA, provides insights into the neuroprotective properties and potential therapeutic benefits for a variety of neurodegenerative and neurological disorders. This line of investigation highlights the broader scientific interest in exploring the effects of different compounds, including this compound, on brain health and neurological function. Understanding the unique and shared effects of various compounds on the brain can enhance our knowledge of their therapeutic potential in treating conditions like mood disorders, Alzheimer’s disease, and other cognitive impairments (S. Dyall, 2015).
Insights on Cardiovascular Health from Omega-3 Fatty Acids
The exploration of omega-3 fatty acids in cardiovascular health, examining their effects on biologic pathways, physiologic risk factors, and clinical endpoints, offers valuable perspectives for the research on this compound. Such studies contribute to a deeper understanding of how specific compounds can influence cardiovascular outcomes, potentially guiding the therapeutic use of this compound in cardiovascular conditions. The distinction between the effects of EPA, DPA, and DHA suggests that a nuanced approach to the application of this compound might be necessary to optimize its benefits in cardiovascular therapy (D. Mozaffarian & Jason H. Y. Wu, 2012).
Mecanismo De Acción
- This compound acts as a selective β-adrenoceptor partial agonist . Its agonist activity is approximately 20-25% of that of the full agonist isoprenaline .
Target of Action
Mode of Action
Pharmacokinetics
Análisis Bioquímico
Biochemical Properties
Epanolol-d5, like Epanolol, is a selective β-adrenoceptor partial agonist . It interacts with β-adrenoceptors, proteins that play a crucial role in mediating the physiological responses to epinephrine and norepinephrine . The nature of these interactions involves the binding of this compound to the receptors, which modulates their activity and influences biochemical reactions .
Cellular Effects
It reduces heart rate and decreases contractility, but does not alter cardiac pump function or vascular resistance . These effects are likely due to its interaction with β-adrenoceptors, which are involved in regulating heart rate and contractility .
Molecular Mechanism
Epanolol, its parent compound, is known to exert its effects at the molecular level through its interaction with β-adrenoceptors . It acts as a partial agonist, meaning it binds to these receptors and partially activates them .
Temporal Effects in Laboratory Settings
Studies on Epanolol have shown that it has immediate effects on heart rate and contractility, with these effects being observed 15 minutes after administration .
Dosage Effects in Animal Models
Studies on Epanolol have shown that it has a significant effect on heart rate and contractility in animal models .
Metabolic Pathways
As a β-adrenoceptor partial agonist, it is likely involved in pathways related to the metabolism of epinephrine and norepinephrine .
Transport and Distribution
Given its interaction with β-adrenoceptors, it is likely that it is transported to cells and tissues where these receptors are present .
Subcellular Localization
Given its interaction with β-adrenoceptors, it is likely localized to the cell membrane where these receptors are typically found .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Epanolol-d5 can be achieved through the modification of the synthesis pathway of Epanolol. The key step involves the replacement of hydrogen atoms with deuterium atoms at specific positions in the molecule. This can be accomplished using deuterated reagents and solvents in the synthesis reactions.", "Starting Materials": [ "3-(2-Propoxyphenoxy)-1,2-propanediol", "Sodium borohydride (NaBH4)", "Deuterated solvents (e.g. deuterated methanol, deuterated water)" ], "Reaction": [ "Reduction of 3-(2-Propoxyphenoxy)-1,2-propanediol with NaBH4 in deuterated solvent to form Epanolol-d5", "Purification of Epanolol-d5 using chromatography techniques" ] } | |
| 1794938-87-6 | |
Fórmula molecular |
C20H23N3O4 |
Peso molecular |
374.452 |
Nombre IUPAC |
N-[2-[[3-(2-cyanophenoxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C20H23N3O4/c21-12-16-3-1-2-4-19(16)27-14-18(25)13-22-9-10-23-20(26)11-15-5-7-17(24)8-6-15/h1-8,18,22,24-25H,9-11,13-14H2,(H,23,26)/i13D2,14D2,18D |
Clave InChI |
YARKMNAWFIMDKV-RGATXGMCSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)OCC(CNCCNC(=O)CC2=CC=C(C=C2)O)O |
Sinónimos |
N-[2-[[3-(2-Cyanophenoxy)-2-hydroxy(propyl-d5)]amino]ethyl]-4-hydroxybenzeneacetamide; ICI 141292-d5; Visacor-d5; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


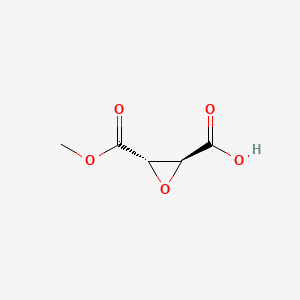
![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)
![2-Fluoro-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B587683.png)
